molecular formula C10H5ClN2 B1642033 7-Chloroquinoline-2-carbonitrile CAS No. 65482-29-3

7-Chloroquinoline-2-carbonitrile

Cat. No.: B1642033
CAS No.: 65482-29-3
M. Wt: 188.61 g/mol
InChI Key: JUGBKCFMNZQBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system, which is a useful scaffold to develop bioactive molecules used as anticancer, antimalarial, and antimicrobials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.61 . More detailed physical and chemical properties were not found in the papers retrieved.

Scientific Research Applications

Synthesis and Chemical Reactions

7-Chloroquinoline-2-carbonitrile derivatives are pivotal in various synthetic methods and chemical reactions. These reactions include transformations involving chloro substituents and cyano groups, leading to the production of biologically active compounds (Mekheimer et al., 2019).

Spectroscopic and Photophysical Studies

A study on a fluorescent compound containing this compound revealed detailed insights into its structural, spectroscopic, electronic, and photophysical properties. This included investigations on NMR spectra, electrostatic surface potential analysis, and nonlinear optical properties (Singh et al., 2017).

Antibacterial and Antioxidant Activities

Novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Compounds synthesized from this compound showed promising results against various bacterial strains and demonstrated strong antioxidant activity (Abdi et al., 2021).

Corrosion Inhibition

Quinoline derivatives, including those based on this compound, have been analyzed for their effectiveness as corrosion inhibitors. Studies have focused on their adsorption properties and efficiency in protecting metals like mild steel in acidic environments (Singh et al., 2016).

Safety and Hazards

The safety data sheet for 7-Chloroquinoline-2-carbonitrile suggests that it is toxic if swallowed, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs highlight the potential of these compounds in the development of new bioactive molecules . The findings of the in vitro antibacterial and molecular docking analysis suggest that certain derivatives of 7-Chloroquinoline-2-carbonitrile might be considered for further analysis as antibacterial and anticancer drugs .

Properties

IUPAC Name

7-chloroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGBKCFMNZQBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65482-29-3
Record name 7-chloroquinoline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinoline-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Chloroquinoline-2-carbonitrile
Reactant of Route 3
7-Chloroquinoline-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-Chloroquinoline-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-Chloroquinoline-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-Chloroquinoline-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.